molecular formula C13H10ClN3OS B034265 2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide CAS No. 19750-29-9

2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide

Cat. No. B034265
CAS RN: 19750-29-9
M. Wt: 291.76 g/mol
InChI Key: PEWBVMVLKSBTKF-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide” is a derivative of indole . Indole is an important heterocyclic system that provides the skeleton to many natural and synthetic molecules with significant biological activity . Molecules bearing indole nucleus present diverse biological properties such as anti-tumor and anti-inflammatory activities .


Synthesis Analysis

The synthesis of similar compounds involves stirring the compound with an acid in dry dichloromethane followed by the addition of lutidine, and TBTU in cooled condition . The product obtained was characterized by spectroscopic techniques .


Molecular Structure Analysis

The structure of similar compounds was confirmed by single crystal X-ray diffraction study . The compound crystallizes in the monoclinic crystal system in the space group P2 1 .


Chemical Reactions Analysis

The indole nucleus is an important element of many natural and synthetic molecules with significant biological activity . Molecules bearing indole nucleus present diverse biological properties such as anti-tumor and anti-inflammatory activities, which can be associated both to DNA and protein interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed using various techniques. For example, the disappearance of –NH 2 protons at 4.26 ppm in 1 H-NMR analysis confirmed the structure of the compound .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which include our compound of interest, have shown promising antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents, showing inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole derivatives have demonstrated anticancer activity . In fact, a new series of nortopsentin analogues, which replaced the imidazole ring of the natural product with thiazole and substituted the indole unit bound to position 2 of the thiazole ring with a 7-azaindole moiety, showed good antiproliferative effect against a panel of human tumor cell lines .

Anti-HIV Activity

Indole derivatives have shown anti-HIV activity . This suggests that our compound could potentially be used in the development of new treatments for HIV.

Antioxidant Activity

Indole derivatives have demonstrated antioxidant activity . This suggests that our compound could potentially be used in the treatment of conditions related to oxidative stress.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties . This suggests that our compound could potentially be used in the treatment of various bacterial infections.

Antitubercular Activity

Indole derivatives have shown antitubercular activity . This suggests that our compound could potentially be used in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have demonstrated antidiabetic activity . This suggests that our compound could potentially be used in the treatment of diabetes.

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for the development of new drugs based on the indole scaffold.

properties

IUPAC Name

2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3OS/c14-5-12(18)17-13-16-11(7-19-13)9-6-15-10-4-2-1-3-8(9)10/h1-4,6-7,15H,5H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWBVMVLKSBTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585389
Record name 2-Chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide

CAS RN

19750-29-9
Record name 2-Chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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